molecular formula C13H11N5 B2362319 4-[4-(1H-imidazol-1-yl)phenyl]-2-pyrimidinamine CAS No. 477850-39-8

4-[4-(1H-imidazol-1-yl)phenyl]-2-pyrimidinamine

Cat. No.: B2362319
CAS No.: 477850-39-8
M. Wt: 237.266
InChI Key: MAHAURZZHNXDNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[4-(1H-imidazol-1-yl)phenyl]-2-pyrimidinamine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrimidine ring, which is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of similar compounds involves the N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst . This yields 4-(1H-imidazol-1-yl) benzaldehyde, which on treatment with substituted acetophenones yields corresponding chalcones. Each chalcone on further reaction with guanidine hydrochloride results in the title compounds .

Scientific Research Applications

Antimicrobial Activity

4-(1H-benzo[d]imidazol-2-yl)-6-phenyl-2-pyrimidinamines have been synthesized and demonstrated antimicrobial activity against various microorganisms (Kunduru, Reddy, Boche, 2014).

Synthesis and Characterization

The compound has been involved in the synthesis of various derivatives, including the preparation of (imidazo[1,2-c]pyrimidin-2-yl)phenylmethanones, showcasing its versatility in chemical synthesis (Danswan, Kennewell, Tully, 1989).

Mediator Release Inhibition

In the context of asthma therapy, 4-aryl-2-(phenylamino)pyrimidines, including N-[3-(1H-imidazol-1-yl)phenyl]-4-(2-pyridinyl)-2- pyrimidinamine, have been identified as potential therapeutic agents due to their ability to inhibit mediator release from mast cells and other relevant cell types (Paul, Hallett, Hanifin, et al., 1993).

Phosphodiesterase Inhibition

The compound has been evaluated for its phosphodiesterase (PDE) inhibition and antimicrobial activities, highlighting its potential in both the fields of enzyme inhibition and antimicrobial research (Bukhari, Ahmad, Hussain, et al., 2013).

Corrosion Inhibition

Imidazole derivatives, including 4-(1H-imidazol-1-yl)phenol, have been explored for their corrosion inhibition efficacy, showcasing the compound's application in materials science and engineering (Prashanth, Kumar, Prathibha, et al., 2021).

Protein Kinase C Inhibition

Phenylamino‐pyrimidines, a class of compounds including N‐(3‐[1‐imidazolyl]‐phenyl)‐4‐(3‐pyridyl)‐2‐pyrimidinamine, have been identified as potent and selective inhibitors of protein kinase C, suggesting significant potential in the development of new therapeutic agents (Zimmermann, Caravatti, Mett, et al., 1996).

Luminescent Materials

The compound has been used in the synthesis of luminescent dinuclear ruthenium terpyridine complexes, indicating its utility in the field of photophysical and electrochemical properties (Mondal, Biswas, Paul, et al., 2017).

Heavy Metal Ion Adsorption

Imidazole-based polyamides and polyimides containing this compound have shown promise in the adsorption of heavy metal ions, highlighting its potential application in environmental remediation (Soleimani, Taghavi, Ghaemy, 2017).

Future Directions

The future directions for “4-[4-(1H-imidazol-1-yl)phenyl]-2-pyrimidinamine” could involve further exploration of its potential biological activities, given the broad range of activities exhibited by imidazole derivatives . Additionally, the development of more efficient synthesis methods and the study of its mechanism of action could be areas of future research.

Mechanism of Action

Target of Action

The primary target of 4-[4-(1H-imidazol-1-yl)phenyl]-2-pyrimidinamine is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological and pathological processes.

Mode of Action

It is believed to interact with its target enzyme, potentially influencing the production of nitric oxide .

Biochemical Pathways

The compound’s interaction with nitric oxide synthase can affect the nitric oxide pathway. Nitric oxide is involved in various physiological processes, including vasodilation, immune response, and neurotransmission . .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with nitric oxide synthase and the subsequent changes in nitric oxide production . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .

Properties

IUPAC Name

4-(4-imidazol-1-ylphenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5/c14-13-16-6-5-12(17-13)10-1-3-11(4-2-10)18-8-7-15-9-18/h1-9H,(H2,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHAURZZHNXDNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)N)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.